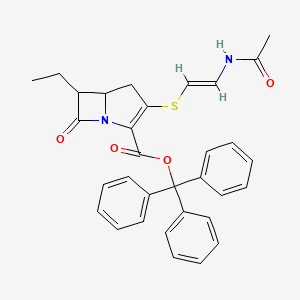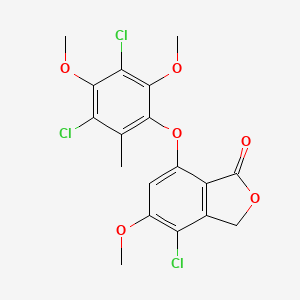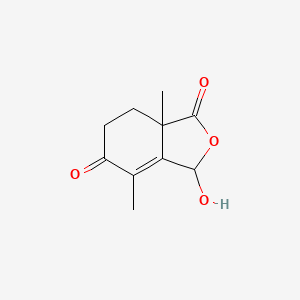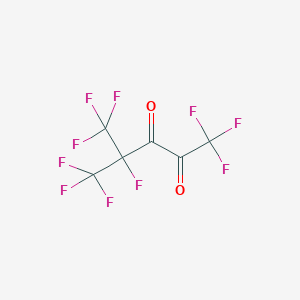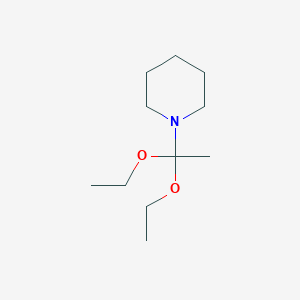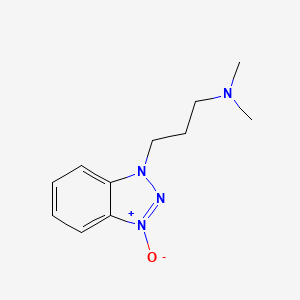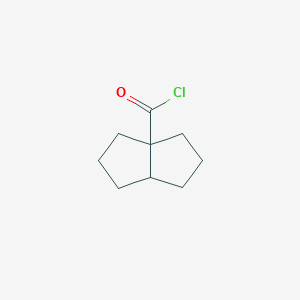
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine is an organic compound belonging to the class of benzodioxepines This compound is characterized by a benzene ring fused with a dioxepine ring, which is further substituted with a tert-butyl group
Vorbereitungsmethoden
The synthesis of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenedimethanol and tert-butyl alcohol.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the dioxepine ring.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
3-tert-Butyl-1,5-dihydro-3H-2,4-benzodioxepine can be compared with similar compounds such as:
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine: Similar in structure but with a vinyl group instead of a tert-butyl group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a benzene ring with tert-butyl groups and a hydroxyl group, differing in the functional groups attached.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
73777-18-1 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-tert-butyl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)12-14-8-10-6-4-5-7-11(10)9-15-12/h4-7,12H,8-9H2,1-3H3 |
InChI-Schlüssel |
CMCJLYLPCFMLCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1OCC2=CC=CC=C2CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)




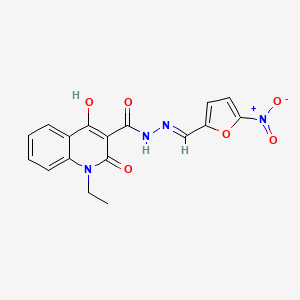
silane](/img/structure/B14456542.png)
